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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles, applications, and methodologies of 80 stable
isotope labeling for quantitative analysis in glycobiology. It provides a comprehensive overview
for researchers, scientists, and professionals in drug development seeking to leverage this
powerful technique for accurate and reproducible glycan and glycoprotein quantification.

Introduction to 80 Stable Isotope Labeling in
Glycobiology

Stable isotope labeling, particularly with 80, has become a cornerstone for quantitative mass
spectrometry-based analysis in glycobiology.[1][2][3] This technique offers a robust and
relatively simple method for the relative quantification of glycans and the identification of
glycosylation sites.[4][5][6] The core principle involves the enzymatic incorporation of 180 atoms
from 180-labeled water (H2180) into glycans or glycopeptides. This incorporation results in a
specific mass shift that can be readily detected by mass spectrometry, allowing for the
differentiation and relative quantification of biomolecules from different samples.[5][7]

The primary advantages of 180 labeling include its applicability to a wide range of biological
samples and its integration into existing glycoanalytic workflows without the need for chemical
tagging.[5][8] This method is particularly valuable for comparative glycomic and glycoproteomic
studies, enabling the investigation of changes in glycosylation associated with various
physiological and pathological states, such as cancer and other diseases.[6][8][9]
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Principles of 80 Labeling Strategies

The incorporation of 180 into glycans and glycopeptides is primarily achieved through enzyme-
catalyzed reactions in the presence of H2180. The specific mass shift observed depends on the
enzymatic strategy employed.

Enzymatic Labeling of N-Glycans at the Reducing
Terminus

A widely used method for the relative quantification of N-glycans involves their enzymatic
release from glycoproteins using Peptide-N-Glycosidase F (PNGase F) in H2180.[4][5] During
this process, the glycosidic linkage between the innermost N-acetylglucosamine (GIcNAc) and
the asparagine residue is cleaved. The enzymatic mechanism involves the hydrolysis of the
amide bond, where one 80 atom from the H2180O is incorporated into the newly formed
reducing terminus of the released glycan. This results in a 2-Da mass increase compared to
the corresponding glycan released in normal water (H21°0).[4][5]

This simple and efficient labeling strategy can be seamlessly integrated into standard N-glycan
sample preparation workflows.[5] It allows for the direct comparison of glycan profiles from two
different samples by mixing the 160- and 80-labeled glycan populations prior to mass
spectrometry analysis.[4][5]

Isotope-Coded Glycosylation Site-Specific Tagging
(IGOT)

To identify and quantify N-glycosylation sites, a technique known as isotope-coded
glycosylation site-specific tagging (IGOT) is employed.[6][9][10] In this approach, N-linked
glycans are removed from glycopeptides using PNGase F in the presence of H2180. The
enzyme catalyzes the hydrolysis of the N-glycan, converting the glycosylated asparagine
residue to aspartic acid. During this conversion, an 80 atom from the solvent (H2180) is
incorporated into the carboxyl group of the aspartic acid residue. This results in a 3-Da mass
increase in the formerly glycosylated peptide compared to a non-glycosylated peptide where
asparagine has been deamidated to aspartic acid in H21°O (which results in a 1-Da increase).
[10] This 2-Da difference allows for the clear distinction between enzymatically deglycosylated
sites and non-enzymatic deamidation events.[10]
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Tandem 80 Stable Isotope Labeling (TOSIL) for N-
Glycoproteome Quantification

A more advanced strategy, termed tandem 180 stable isotope labeling (TOSIL), enables the
simultaneous quantification of N-glycosylation site occupancy and the parent protein levels.[11]
[12] This method involves a two-step labeling process:

 Tryptic Digestion in H2180: All peptides are first subjected to tryptic digestion in the presence
of H2180. This incorporates two 20 atoms into the C-terminal carboxyl group of every
peptide, resulting in a 4-Da mass shift.[11][12]

e PNGase F Deglycosylation in H2180: The glycopeptides are then treated with PNGase F in
H2180, which incorporates a third 180 atom at the N-glycosylation site (as in the IGOT
method).[11][12]

This tandem labeling results in a unique 6-Da mass shift for singly N-glycosylated peptides,
distinguishing them from the 4-Da shift of non-glycosylated peptides.[11][12] By comparing the
intensity ratios of the 6-Da shifted glycopeptides and the 4-Da shifted non-glycopeptide pairs,
researchers can assess changes in the occupancy of specific N-glycosylation sites relative to
the overall protein expression levels.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with 180 stable
isotope labeling in glycobiology, providing a clear comparison of the different methodologies.
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Labeling Mass Shift
Enzyme Analyte Reference
Strategy (Da)
Reducing
Terminus PNGase F N-Glycan +2 [41[5]
Labeling
Isotope-Coded
Glycosylation ] )
) - PNGase F N-Glycopeptide +3 (at glycosite) [10]
Site-Specific
Tagging (IGOT)
+4 (C-terminus)
Tandem 180 _ & +3 (at
Trypsin & ] ]
Stable Isotope N-Glycopeptide glycosite) = +6 [11][12]
) PNGase F ]
Labeling (TOSIL) (total for single
glycosite)
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. Experimental
Performance Metric Value Reference
Context

Relative quantitation

of N-glycans from

Linear Dynamic Two orders of
) standard [415]

Range magnitude ]

glycoproteins and

human serum.

Quantitative response
Linear Dynamic for N-glycopeptides

Y 10-fold _ Jyeopep [11][12]

Range using the TOSIL

approach.

Plot of expected vs.
Correlation Coefficient experimentally

0.9988 _ [5]

(R?) obtained 180/1°0

ratios for N-glycans.

Linearity of
guantitative response

>0.99 for N-glycopeptides [11][12]
using the TOSIL

approach.

Correlation Coefficient

()

For four glycopeptides
Standard Deviation from two model
0.06 t0 0.21 . _ [11][12]
(SD) glycoproteins using

the TOSIL method.

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments involving 180 stable isotope
labeling.

Protocol for *80-Labeling of N-Glycans for Relative
Quantification
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This protocol is adapted from the methodology described for the relative quantitation of N-
glycans.[4][5]

Materials:

o Glycoprotein sample

o Peptide-N-Glycosidase F (PNGase F)

e H2!80 (97% enrichment or higher)

e H2'%0 (Milli-Q or equivalent)

e Ammonium bicarbonate buffer (50 mM, pH 7.8)
e Sep-Pak C18 cartridges

» 5% Acetic Acid

 Lyophilizer

e Mass Spectrometer (e.g., FT-ICR or MALDI-TOF)
Procedure:

o Sample Preparation: Aliquot equal amounts of the glycoprotein sample into two separate
microcentrifuge tubes. Lyophilize the samples to dryness.

e 180 Labeling: Reconstitute one sample in 50 pL of 50 mM ammonium bicarbonate buffer
prepared with H2180. Add PNGase F (typically 1-5 units) and incubate at 37°C for 12-18
hours.

e 160 Control: Reconstitute the second sample in 50 pL of 50 mM ammonium bicarbonate
buffer prepared with H21°0. Add the same amount of PNGase F and incubate under the
same conditions as the 180O-labeled sample.

o Sample Mixing: After incubation, combine the 180O-labeled and 1°O-labeled samples at the
desired ratio (e.g., 1:1 for a direct comparison).
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 Purification of Released Glycans:
o Condition a Sep-Pak C18 cartridge with methanol, followed by 5% acetic acid.
o Load the combined sample onto the cartridge.

o Wash the cartridge with 4 mL of 5% acetic acid to elute the N-glycans. The peptides will be
retained on the column.

» Lyophilization: Freeze the eluted glycan fraction and lyophilize to dryness.

o Permethylation (Optional but Recommended): To improve ionization efficiency and stability
for mass spectrometry analysis, perform permethylation on the dried glycans.

e Mass Spectrometry Analysis: Reconstitute the permethylated glycans in an appropriate
solvent (e.g., 50% methanol with 1 mM NaOH) and analyze by mass spectrometry (e.g.,
direct infusion into an FT-ICR mass spectrometer).[5]

« Data Analysis: Acquire full MS spectra and determine the 180/1¢0 ratios from the isotopic
peaks of the detected glycans. A 2-Da mass difference will be observed between the 180-
and t*O-labeled glycan species.[4][5]

Protocol for Isotope-Coded Glycosylation Site-Specific
Tagging (IGOT)

This protocol outlines the steps for identifying N-glycosylation sites using the IGOT method.[10]
Materials:

o Glycoprotein or protein mixture

 Dithiothreitol (DTT)

» lodoacetamide (IAA)

e Trypsin (TPCK-treated)

e PNGase F
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H2180 (97% enrichment or higher)

Tris-HCI buffer (25 mM, pH 8.6)

Formic acid

LC-MS/MS system

Procedure:

e Reduction and Alkylation:

o Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCI, pH 8.5).
o Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

o Cool to room temperature and add IAA to a final concentration of 50 mM. Incubate in the
dark for 1 hour.

» Tryptic Digestion:

o Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to
less than 1 M.

o Add trypsin at a 1:50 (w/w) enzyme-to-substrate ratio and incubate at 37°C overnight.
» Deglycosylation and 80 Labeling:

o Lyophilize the tryptic peptides.

o Dissolve the peptides in 25 mM Tris-HCI buffer (pH 8.6) prepared with H2180.

o Add PNGase F and incubate at 37°C for 3 hours to overnight.[10]

o Reaction Quenching: Stop the reaction by acidifying the solution to approximately pH 2 with
1% formic acid.[10]

e LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
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o Data Analysis: Search the MS/MS data against a protein sequence database, specifying a
variable modification of +2.9890 Da on asparagine residues (corresponding to the
conversion of Asn to 180-Asp). The consensus sequence for N-glycosylation (Asn-Xaa-
Ser/Thr, where Xaa is not Pro) should be used to confirm the identified sites.[10]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental
workflows and logical relationships in 180 stable isotope labeling.

Sample 1

160-Labeled Glycans

Purify Glycans
(e.g., C18 SPE)

Mass Spectrometry
Analysis

Mix Samples Relative Quantification

Sample 2

180-Labeled Glycans

(+2 Da)

Click to download full resolution via product page

Caption: Workflow for relative quantification of N-glycans using 180 labeling.
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Caption: Workflow for N-glycosylation site identification using the IGOT method.
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Caption: Conceptual diagram of the Tandem 180 Stable Isotope Labeling (TOSIL) strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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